molecular formula C22H19N3O B5815255 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No.: B5815255
M. Wt: 341.4 g/mol
InChI Key: NSMRYECPRXPHPB-UHFFFAOYSA-N
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Description

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyridines This compound is characterized by its complex structure, which includes a benzamide group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide typically involves the condensation of 2-aminopyridine derivatives with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired imidazo[1,2-a]pyridine derivatives under mild conditions. The reaction is usually carried out in a solvent-free environment, which simplifies the process and reduces the need for extensive purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups on the imidazo[1,2-a]pyridine core

Properties

IUPAC Name

4-methyl-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-8-10-18(11-9-15)22(26)24-21-20(17-6-4-3-5-7-17)23-19-14-16(2)12-13-25(19)21/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMRYECPRXPHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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